molecular formula C14H18N2O4 B2637774 4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid CAS No. 1026765-60-5

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid

Cat. No.: B2637774
CAS No.: 1026765-60-5
M. Wt: 278.308
InChI Key: JUJSIFUKUQHWLL-UHFFFAOYSA-N
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Description

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-acetylaniline with dimethylamine and a suitable carboxylic acid derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylanilino)acetic acid
  • Ethyl 4-(4-acetylanilino)-6,8-dichloro-3-quinolinecarboxylate
  • 3-ethyl 6-methyl 4-(4-acetylanilino)-3,6-quinolinedicarboxylate

Uniqueness

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(4-acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9(17)10-4-6-11(7-5-10)15-13(18)8-12(14(19)20)16(2)3/h4-7,12H,8H2,1-3H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSIFUKUQHWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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